![molecular formula C23H24N4O5 B10998357 2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-5-yl)acetamide](/img/structure/B10998357.png)
2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-5-yl)acetamide
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Overview
Description
2-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(1H-INDOL-5-YL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an indole moiety, an imidazolidinone ring, and a dimethoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(1H-INDOL-5-YL)ACETAMIDE typically involves multi-step organic reactionsThe reactions often require specific reagents and conditions, such as the use of coupling agents like N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and bases like N-Methylmorpholine (NMM) in a dimethylformamide (DMF) medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(1H-INDOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and dimethoxyphenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(1H-INDOL-5-YL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(1H-INDOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety, used for comparison in anti-inflammatory studies.
Strychnine: An alkaloid with an indole skeleton, known for its toxic properties.
Uniqueness
2-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(1H-INDOL-5-YL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its potential therapeutic applications and diverse reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H24N4O5 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(1H-indol-5-yl)acetamide |
InChI |
InChI=1S/C23H24N4O5/c1-31-19-6-3-14(11-20(19)32-2)8-10-27-22(29)18(26-23(27)30)13-21(28)25-16-4-5-17-15(12-16)7-9-24-17/h3-7,9,11-12,18,24H,8,10,13H2,1-2H3,(H,25,28)(H,26,30) |
InChI Key |
FTLCFDTVKXZKJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)NC3=CC4=C(C=C3)NC=C4)OC |
Origin of Product |
United States |
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